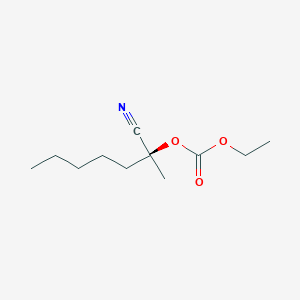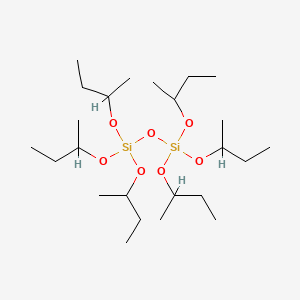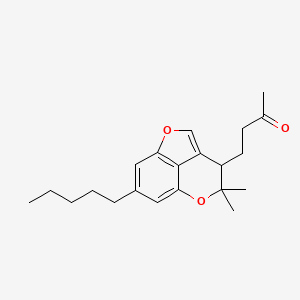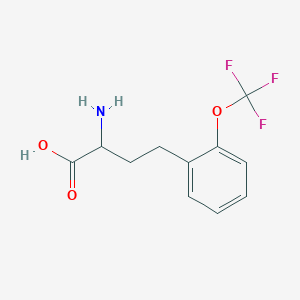
(2S)-2-Cyanoheptan-2-yl ethyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Cyanoheptan-2-yl ethyl carbonate is an organic compound that belongs to the class of esters Esters are characterized by the presence of a carbonyl group flanked by two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Cyanoheptan-2-yl ethyl carbonate typically involves the reaction of (2S)-2-Cyanoheptan-2-ol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
(2S)−2−Cyanoheptan−2−ol+Ethyl chloroformate→(2S)−2−Cyanoheptan−2−ylethylcarbonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
(2S)-2-Cyanoheptan-2-yl ethyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield (2S)-2-Cyanoheptan-2-ol and ethyl carbonate.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: (2S)-2-Cyanoheptan-2-ol and ethyl carbonate.
Reduction: (2S)-2-Cyanoheptan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2S)-2-Cyanoheptan-2-yl ethyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-Cyanoheptan-2-yl ethyl carbonate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis or reduction. These interactions can modulate various biochemical pathways, leading to diverse biological effects.
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the cyano group.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Propylene carbonate: A cyclic carbonate with different physical properties and applications.
属性
CAS 编号 |
917973-25-2 |
|---|---|
分子式 |
C11H19NO3 |
分子量 |
213.27 g/mol |
IUPAC 名称 |
[(2S)-2-cyanoheptan-2-yl] ethyl carbonate |
InChI |
InChI=1S/C11H19NO3/c1-4-6-7-8-11(3,9-12)15-10(13)14-5-2/h4-8H2,1-3H3/t11-/m0/s1 |
InChI 键 |
NBFUGIPERWFYBT-NSHDSACASA-N |
手性 SMILES |
CCCCC[C@@](C)(C#N)OC(=O)OCC |
规范 SMILES |
CCCCCC(C)(C#N)OC(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)



![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)

![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)

![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)


